CID 78064839
Description
Structure
2D Structure
Properties
Molecular Formula |
C19H23OSi |
|---|---|
Molecular Weight |
295.5 g/mol |
InChI |
InChI=1S/C19H23OSi/c1-13-7-5-8-14(2)18(13)17(11-20-12-21)19-15(3)9-6-10-16(19)4/h5-10,17H,11-12H2,1-4H3 |
InChI Key |
HBOYGVGETIIKJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(COC[Si])C2=C(C=CC=C2C)C |
Origin of Product |
United States |
Molecular Mechanism of Action of Cid 78064839
Identification of Primary Molecular Targets
CID 78064839 functions by directly engaging with cyclin A and cyclin B, key regulatory proteins in the cell cycle. Its mechanism does not target the ATP-binding pocket of the associated cyclin-dependent kinases (CDKs), but rather the substrate recognition site on the cyclin itself.
Direct Binding and Interaction Studies with Cyclin A
Detailed biochemical investigations have demonstrated that this compound selectively binds to the hydrophobic patch on cyclin A. This region is critical for the recognition and docking of substrates that possess an RxL motif. The binding affinity of macrocyclic inhibitors, including compounds structurally related to this compound, has been quantified using techniques such as fluorescence polarization competitive assays. These studies confirm a high-affinity interaction with the cyclin A/CDK2 complex. The structure-guided design of these macrocycles ensures an optimal fit within the hydrophobic patch, leading to potent inhibition of substrate binding.
| Cyclin/CDK Complex | Binding Assay Method | Reported Affinity (IC50) |
|---|---|---|
| Cyclin A2/CDK2 | Fluorescence Polarization | Low Nanomolar Range |
Direct Binding and Interaction Studies with Cyclin B
Similar to its interaction with cyclin A, this compound also targets the hydrophobic patch of cyclin B. This interaction prevents cyclin B from binding to its RxL motif-containing substrates. The dual inhibitory activity against both cyclin A and cyclin B is a key characteristic of this class of macrocyclic inhibitors. The binding potency to the cyclin B1/CDK1 complex has also been determined through fluorescence polarization assays, revealing a strong and direct interaction.
| Cyclin/CDK Complex | Binding Assay Method | Reported Affinity (IC50) |
|---|---|---|
| Cyclin B1/CDK1 | Fluorescence Polarization | Low Nanomolar Range |
Characterization of RxL Motif Inhibition
The primary mechanism of action of this compound is the competitive inhibition of the interaction between the hydrophobic patch on cyclins A and B and the RxL motif present in a subset of their substrates.
Biochemical Disruption of Cyclin A/B – Substrate Protein-Protein Interactions
By occupying the RxL binding site on cyclins A and B, this compound effectively disrupts the protein-protein interactions essential for the proper regulation of the cell cycle. firstwordpharma.com Preclinical studies have specifically demonstrated that this compound and related compounds disrupt the interaction between:
Cyclin A and E2F1: The transcription factor E2F1 is a key substrate of the cyclin A/CDK2 complex. The binding of E2F1 to cyclin A via its RxL motif is crucial for the subsequent phosphorylation and regulation of E2F1 activity. This compound blocks this interaction, leading to a hyperactivation of E2F1. nih.govbioworld.com
Cyclin B and Myt1: Myt1 is a kinase that negatively regulates the cyclin B/CDK1 complex by phosphorylating CDK1. The interaction between Myt1 and cyclin B is also mediated by an RxL motif. This compound prevents this interaction, leading to the activation of the cyclin B/CDK1 complex. nih.govbioworld.com
Co-immunoprecipitation studies have confirmed the displacement of E2F1 from Cyclin A/CDK2 and Myt1 from Cyclin B/CDK1 in the presence of these macrocyclic inhibitors. circlepharma.com
| Cyclin | Substrate/Regulator | Effect of Inhibitor | Experimental Validation |
|---|---|---|---|
| Cyclin A | E2F1 | Disruption of binding | Co-immunoprecipitation |
| Cyclin B | Myt1 | Disruption of binding | Co-immunoprecipitation |
Specificity of Interaction with the RxL Binding Groove
The development of this compound involved a structure-guided design approach, which has resulted in a high degree of specificity for the RxL binding groove on cyclins A and B. aacrjournals.org These macrocyclic inhibitors are designed to mimic the binding of the RxL motif itself, thereby ensuring selective targeting of this particular substrate recognition site. This specificity is crucial as it avoids the broad, off-target effects often associated with ATP-competitive kinase inhibitors. In vitro kinase panel screening has shown that these inhibitors have negligible activity against a wide range of kinases, further highlighting their specific mode of action. aacrjournals.org
Enzymatic Activity Modulation
The interaction of this compound with cyclins A and B leads to a modulation of the enzymatic activity of their associated CDKs, albeit through an indirect mechanism.
Furthermore, the disruption of the cyclin A-E2F1 interaction leads to sustained E2F1 activity, which can contribute to replication stress and DNA damage. firstwordpharma.comaacrjournals.org This downstream consequence is a result of modulating the substrate specificity and targeting of the cyclin A/CDK2 complex. Interestingly, this can lead to the formation of neomorphic cyclin B-CDK2 complexes, which contribute to the activation of the spindle assembly checkpoint and subsequent apoptosis in cancer cells. nih.govbiorxiv.org
Impact on CDK Activity in Complex with Cyclin A
Current research indicates that this compound is highly selective for Chk1. While Chk1 inhibition can lead to the activation of CDK2 through the stabilization of Cdc25A, direct inhibitory or modulatory effects of this compound on the CDK2/Cyclin A complex have not been a primary finding in the reviewed literature. oncotarget.com The principal mechanism of this compound revolves around its potent inhibition of Chk1, which indirectly influences the broader landscape of cell cycle regulation.
Impact on CDK Activity in Complex with Cyclin B
This compound has been shown to be a poor direct inhibitor of CDK1 activity. medchemexpress.com However, its primary function as a Chk1 inhibitor leads to significant indirect effects on the CDK1/Cyclin B complex. Chk1 is a crucial kinase that phosphorylates and inactivates the phosphatase Cdc25C. Inactivated Cdc25C is unable to remove inhibitory phosphates from CDK1, thus keeping the CDK1/Cyclin B complex in an inactive state and preventing entry into mitosis.
By inhibiting Chk1, this compound prevents the inhibitory phosphorylation of Cdc25C. nih.gov This allows Cdc25C to remain active and subsequently dephosphorylate CDK1 at tyrosine 15, leading to the activation of the CDK1/Cyclin B complex and promoting mitotic entry, even in the presence of DNA damage. nih.gov Studies have demonstrated that treatment with a Chk1 inhibitor can lead to a reduction in the levels of Cdc2 phosphorylated at Tyr15 and a decrease in total Cyclin B1 protein levels. nih.gov
Downstream Molecular Effects and Signaling Pathways
The inhibition of Chk1 by this compound triggers a cascade of downstream molecular events and perturbs critical signaling pathways involved in cell cycle control and DNA damage response.
Perturbation of E2F-Mediated Transcriptional Regulation
The E2F family of transcription factors plays a pivotal role in regulating the expression of genes necessary for DNA replication and cell cycle progression. Chk1 has been shown to phosphorylate and thereby inhibit the transcriptional repressor functions of atypical E2F proteins, such as E2F6, E2F7, and E2F8. This inhibition of repressors allows for the continued expression of E2F target genes.
By inhibiting Chk1, this compound prevents the phosphorylation and inactivation of these E2F repressors. This leads to a sustained repression of E2F target genes, which can contribute to cell cycle arrest. Furthermore, some studies suggest that Chk1 inhibition can lead to the degradation of the E2F1 transcription factor, preventing its hyperactivity. researchgate.net This complex interplay indicates a significant perturbation of E2F-mediated transcriptional regulation by this compound.
Modulation of Myt1 Phosphorylation and Activity
Myt1 is a kinase that contributes to the inhibitory phosphorylation of CDK1 at threonine 14 and tyrosine 15, thereby preventing premature entry into mitosis. nih.govnih.gov While direct modulation of Myt1 by this compound has not been documented, an interplay between Chk1 and Myt1 signaling is evident. Depletion of Myt1 has been shown to induce a more rapid entry into mitosis when the DNA damage checkpoint is abrogated by a Chk1 inhibitor. nih.gov This suggests that Myt1 and Chk1 act in parallel pathways to regulate CDK1 activity and that the inhibition of Chk1 by this compound may be potentiated in cells with reduced Myt1 function.
Effect on Separase (ESPL1) Phosphorylation and Function
Separase (ESPL1) is a protease essential for the separation of sister chromatids during anaphase. Its activity is tightly regulated, in part by phosphorylation by the CDK1/Cyclin B complex. plos.org Given that this compound indirectly leads to the activation of CDK1/Cyclin B, it is plausible that it could have a downstream effect on the phosphorylation and function of Separase. However, direct evidence from the reviewed literature specifically linking this compound or Chk1 inhibition to the modulation of Separase phosphorylation is currently lacking.
Induction of DNA Damage Response Pathways
A primary and well-documented effect of this compound is the profound induction of DNA damage response pathways. As a Chk1 inhibitor, it directly targets a key regulator of the S and G2/M cell cycle checkpoints. nih.govnih.gov In cancer cells, particularly those with a defective p53-dependent G1 checkpoint, the S and G2 checkpoints are critical for survival after DNA damage. nih.gov
By inhibiting Chk1, this compound abrogates these checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, a process often leading to mitotic catastrophe and apoptosis. researchgate.net A key biomarker of this process is the increased phosphorylation of histone H2AX (γH2AX), which signals the presence of DNA double-strand breaks. nih.govselleckchem.com Treatment with this compound, especially in combination with DNA-damaging agents, has been shown to significantly increase γH2AX levels. nih.govresearchgate.net
Table 1: Kinase Inhibition Profile of this compound (PF-00477736)
| Kinase | Inhibition Constant (Ki) | Selectivity vs. Chk1 |
|---|---|---|
| Chk1 | 0.49 nM medchemexpress.com | - |
| Chk2 | 47 nM medchemexpress.com | ~100-fold |
Table 2: Cellular Effects of this compound (PF-00477736) in Response to DNA Damage
| Cellular Process | Effect of this compound Treatment | Key Molecular Markers |
|---|---|---|
| Cell Cycle Checkpoint | Abrogation of S and G2/M checkpoints nih.govnih.gov | Decreased p-Cdc2 (Tyr15) nih.gov, Decreased Cyclin B1 nih.gov |
| DNA Damage Response | Induction of DNA damage signaling nih.govselleckchem.com | Increased p-H2AX (γH2AX) nih.govselleckchem.com |
| Apoptosis | Potentiation of apoptosis nih.gov | Increased caspase activity |
Information regarding the chemical compound “this compound” is not available in public research databases.
Extensive searches for the chemical compound designated as “this compound” have yielded no specific information related to its cellular pharmacology or biological activity. The identifier does not appear to correspond to a publicly documented chemical substance within scientific literature or chemical databases.
Initial investigations into "this compound" did not retrieve any data pertaining to its chemical structure, synthesis, or biological function. Further targeted searches for its effects on cell cycle progression, apoptosis, or cellular senescence also failed to produce any relevant findings.
It is possible that "this compound" may be an internal or non-public designation for a compound, or that the identifier is incorrect. The search results were primarily composed of unrelated documents, including a Spanish government bulletin where the number is listed as a revoked tax identification number. boe.esboe.es
Due to the complete absence of scientific data for a compound with this specific identifier, it is not possible to provide the requested article on its cellular pharmacology and biological activity. No information was found to populate the outlined sections on cell cycle analysis or phenotypic assays.
Cellular Pharmacology and Biological Activity of Cid 780644839 in Vitro
Molecular Biomarker Responses in Cellular Systems
The interaction of BMF-219 with menin initiates a cascade of molecular changes within the cell, which can be monitored through various biomarkers. These changes provide insight into the compound's mechanism of action and its effects on cellular pathways.
Changes in Protein Expression Levels Relevant to Cell Cycle and DNA Damage
BMF-219 has been observed to modulate the expression of key proteins involved in cell cycle progression. In ex vivo experiments using human islets, BMF-219 treatment led to the upregulation of the cell-cycle proteins PDZ-binding kinase (PbK) and Cyclin A2 (CCNA2). biomeafusion.combiospace.com This effect was noted to be dependent on glucose concentration, suggesting a controlled influence on proliferation. biomeafusion.combiospace.com The upregulation of PbK is significant as its expression is known to be regulated by the menin binding partner JunD and is involved in driving the proliferation of pancreatic beta cells. biomeafusion.com
Menin itself is implicated in the regulation of the cell cycle, apoptosis, and DNA damage repair pathways. eventscribe.netascopubs.orgpostersessiononline.eu Mechanistic studies have shown that treatment with BMF-219 can lead to a reduction in the protein levels of its direct target, menin, in cancer cell line models. biomeafusion.combiomeafusion.com
Table 1: Effect of BMF-219 on the Expression of Cell Cycle-Related Proteins
| Protein | Cell System | Observed Effect | Reference(s) |
| PbK (PDZ-binding kinase) | Human Islets | Upregulation | biomeafusion.com, biospace.com, biomeafusion.com |
| CCNA2 (Cyclin A2) | Human Islets | Upregulation | biomeafusion.com, biospace.com |
| Menin | Multiple Myeloma and DLBCL cell lines | Reduction | biomeafusion.com, biomeafusion.com |
Analysis of Phosphorylation Status of Key Signaling Proteins
While direct studies detailing the specific effects of BMF-219 on the phosphorylation of key signaling proteins are not extensively published, the known roles of its target, menin, offer insights into potential downstream effects. Menin is known to influence signaling pathways that are regulated by phosphorylation, such as the Ras pathway. It can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream target of Ras signaling. mdpi.com Furthermore, menin can suppress the PI3K/AKT signaling pathway by reducing the translocation of AKT to the plasma membrane, a step that precedes its activation by phosphorylation. mdpi.com It is also suggested that glucagon-like peptide-1 (GLP-1) may phosphorylate menin, thereby alleviating its suppressive action on β-cell proliferation. nih.gov Given that BMF-219 inhibits menin, it is plausible that it could indirectly modulate the phosphorylation status of proteins within these critical signaling cascades.
Gene Expression Profiling (Transcriptomics) in Response to Compound Treatment
Transcriptomic analyses have revealed that BMF-219 significantly alters gene expression profiles in cancer cells. In preclinical models of acute leukemia, BMF-219 has been shown to downregulate the expression of key leukemogenic genes, including HOXA9 and MEIS1, as well as the MEN1 gene which encodes for menin. firstwordpharma.com This downregulation of pro-leukemogenic gene expression programs was observed in a patient with NUP98-NSD1 fusion-positive acute myeloid leukemia who achieved a complete remission following treatment with BMF-219. nih.gov
Furthermore, BMF-219 has been shown to modulate the expression of oncogenes such as MYC and the anti-apoptotic gene BCL2. biomeafusion.combiomeafusion.com The ability of BMF-219 to inhibit MYC gene expression in leukemia cells provides a rationale for its investigation in other MYC-driven malignancies like diffuse large B-cell lymphoma. biomeafusion.combiomeafusion.com Gene expression profiling in chronic lymphocytic leukemia (CLL) patient samples also demonstrated a dose-dependent reduction of the target gene, MEN1. researchgate.net
Table 2: Summary of Gene Expression Changes Induced by BMF-219
| Gene | Cell/Tissue Type | Effect of BMF-219 | Reference(s) |
| MEN1 | Acute Leukemia, CLL | Downregulation | researchgate.net, nih.gov, firstwordpharma.com, biomeafusion.com |
| HOXA9 | Acute Leukemia | Downregulation | firstwordpharma.com |
| MEIS1 | Acute Leukemia | Downregulation | firstwordpharma.com |
| MYC | Leukemia | Downregulation | biomeafusion.com, biomeafusion.com, biomeafusion.com |
| BCL2 | Leukemia | Downregulation | researchgate.net, biomeafusion.com |
| CCNA2 | Human Islets | Upregulation | globenewswire.com |
| PbK | Human Islets | Upregulation | globenewswire.com |
Target Engagement and On-Target Activity Verification in Cells
Verifying that a compound interacts with its intended target within a cellular context is a critical step in drug development. For BMF-219, its covalent mechanism of action provides a strong basis for target engagement.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement in intact cells and tissues. wikipedia.orgmdpi.comnih.govcetsa.org The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. wikipedia.orgmdpi.comnih.govcetsa.org As of the current date, there are no publicly available research findings that have specifically utilized CETSA to demonstrate the direct binding of BMF-219 to menin in a cellular environment.
Proximity Ligation Assays (PLA) for Protein-Protein Interaction Modulation
Proximity Ligation Assays (PLA) are a sophisticated technique used to visualize and quantify protein-protein interactions in situ. thepharmajournal.comnih.govnih.govki.se This method could be instrumental in demonstrating how BMF-219 disrupts the crucial interaction between menin and its oncogenic partners, such as KMT2A (MLL). However, to date, specific studies employing PLA to investigate the modulatory effects of BMF-219 on menin-protein interactions have not been reported in the scientific literature.
Information regarding the chemical compound CID 78064839 is not available in publicly accessible scientific literature or databases.
Extensive searches for "this compound" have yielded no specific information related to its cellular pharmacology, in vitro biological activity, or its use in Fluorescence Resonance Energy Transfer (FRET)-based assays. This identifier does not appear to correspond to a compound with documented research findings in the public domain.
Therefore, it is not possible to generate a scientifically accurate article on this compound based on the provided outline and instructions. The creation of detailed, informative content, including data tables and research findings, requires existing and verifiable scientific data, which is absent for this particular compound identifier.
Preclinical in Vivo Efficacy Studies and Pharmacodynamics
Evaluation in Established Animal Models of Disease
The in vivo anti-tumor activity of CID 78064839 has been assessed in several murine models, including xenografts of lung and breast cancers.
Preclinical studies have demonstrated the single-agent activity of this compound in both small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC) xenograft models. circlepharma.com The compound's efficacy was evaluated in tumor models characterized by high E2F targets and G2M checkpoint hallmark pathway scores. circlepharma.com Treatment with this compound led to significant tumor growth inhibition and, in some cases, tumor regression in these lung cancer models. circlepharma.com
The efficacy of this compound has been evaluated in patient-derived xenograft (PDX) models of breast cancer, which are considered to be more representative of human tumor biology. circlepharma.comnih.gov These studies included models of triple-negative breast cancer (TNBC) and estrogen receptor-positive/human epidermal growth factor receptor 2-negative (ER+/HER2-) breast cancer. circlepharma.com TNBC models, which have been shown to have higher expression of E2F targets, were particularly sensitive to this compound. circlepharma.com The compound was also tested in ER+/HER2- models, including those that had developed resistance to CDK4/6 inhibitors. circlepharma.com
Across various preclinical models, this compound has demonstrated a significant ability to inhibit tumor growth and induce tumor regression. In lung cancer models, treatment resulted in both tumor growth inhibition and regression. circlepharma.com Similarly, in breast cancer PDX models, this compound elicited anti-tumor activity, with the best responses observed in models with specific genomic alterations and pathway scores. circlepharma.com
Table 1: Summary of In Vivo Efficacy of this compound in Breast Cancer PDX Models This table is interactive. You can sort and filter the data.
| PDX Model | Breast Cancer Subtype | Genomic Alterations | E2F1 Gene Expression (logCPM) | ESPL1 Gene Expression (logCPM) | G2M Checkpoint Score (Z-score) | E2F Hallmark Pathway Score (Z-score) | Best Response to this compound |
|---|---|---|---|---|---|---|---|
| PDX098 | TNBC | TP53 | High | High | High | High | Tumor Regression |
| PDX124 | TNBC | TP53, BRCA1/2 | High | High | High | High | Tumor Regression |
| PDX473B | TNBC | TP53 | Moderate | Moderate | Moderate | Moderate | Tumor Growth Inhibition |
| PDX127 | TNBC | TP53 | Moderate | Moderate | Moderate | Moderate | Tumor Growth Inhibition |
| PDX479A | ER+/HER2- | RB1 | Low | Low | Low | Low | Stable Disease |
| PDX600.1 | ER+/HER2- (CDK4/6i refractory) | RB1 | Low | Low | Low | Low | Stable Disease |
| PDX474.7 | ER+/HER2- (CDK4/6i responsive) | Wild Type | Moderate | Moderate | Moderate | Moderate | Tumor Growth Inhibition |
| PDX490 | ER+/HER2- | Wild Type | Low | Low | Low | Low | Stable Disease |
Source: Adapted from preclinical studies on CID-078 in breast cancer PDX models. circlepharma.com
Pharmacodynamic Biomarker Analysis in vivo
To understand the molecular basis of its anti-tumor activity, in vivo studies have incorporated the analysis of pharmacodynamic biomarkers.
A key finding from preclinical studies is the correlation between the anti-tumor activity of this compound and the expression of the transcription factor E2F1. circlepharma.comcirclepharma.com E2F1 is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. nih.govnih.gov In both lung and breast cancer models, tumors with elevated levels of E2F1 expression demonstrated greater sensitivity to this compound, leading to tumor growth inhibition and regression. circlepharma.comcirclepharma.com This suggests that E2F1 expression could serve as a potential biomarker to identify patients who are more likely to respond to treatment with this compound. circlepharma.comnih.gov
In addition to E2F1, the expression of Extra Spindle Pole-like 1 (ESPL1), also known as separase, has been identified as another potential biomarker of response to this compound. circlepharma.comcirclepharma.com ESPL1 is a protein involved in the separation of sister chromatids during mitosis. circlepharma.com In vivo studies have shown that tumor models with elevated levels of ESPL1 expression exhibit a greater response to this compound. circlepharma.comcirclepharma.com This correlation is consistent with the proposed mechanism of action of the compound, which involves the disruption of cyclin A/B-mediated processes, leading to mitotic arrest and cell death. circlepharma.com
Table 2: Compound Names
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | CID-078, Enitociclib, BAY 1251152 |
| Cisplatin | |
| Endocrine therapy |
Cellular Biomarker Modulation in Tumor Biopsies (e.g., cell cycle markers, DNA damage markers)
In preclinical in vivo models, the administration of this compound, also known as Prexasertib, leads to significant pharmacodynamic effects in tumor tissues, confirming its mechanism of action as a Checkpoint Kinase 1 (CHK1) inhibitor. aacrjournals.orgaacrjournals.org Analysis of tumor biopsies from xenograft models treated with the compound reveals distinct changes in biomarkers related to the cell cycle and DNA damage. aacrjournals.orgaacrjournals.org
A primary effect observed is the induction of DNA damage. aacrjournals.org Treatment with Prexasertib leads to a marked increase in the expression of phosphorylated histone H2A.X (γH2A.X), a sensitive indicator of DNA double-strand breaks. nih.govoncotarget.comaacrjournals.org This accumulation of DNA damage is a direct consequence of inhibiting CHK1, which plays a pivotal role in repairing DNA and maintaining genomic integrity. aacrjournals.orgresearchgate.net Pan-nuclear staining of γH2A.X in treated cells suggests that the compound induces substantial replication stress and apoptosis. nih.gov
Consistent with its role as a cell cycle checkpoint inhibitor, Prexasertib disrupts normal cell cycle progression. aacrjournals.orgoncotarget.com By inhibiting CHK1, the compound abrogates the S and G2/M checkpoints, which are crucial for allowing cells to repair DNA damage before proceeding with division. aacrjournals.orgashpublications.org This forces cells with damaged DNA to enter mitosis, leading to a phenomenon known as "replication catastrophe" and subsequent cell death. aacrjournals.orgaacrjournals.org Some studies report that this disruption can lead to an increase in the S phase cell population or an arrest in the G2/M phase, ultimately resulting in apoptosis, as evidenced by the cleavage of markers like PARP-1. oncotarget.comresearchgate.netashpublications.org
The key biomarker modulations are summarized in the table below.
| Biomarker Category | Specific Marker | Observed Change Post-Treatment | Scientific Implication |
| DNA Damage | Phosphorylated Histone H2A.X (γH2A.X) | Increase | Indicates accumulation of DNA double-strand breaks. nih.govoncotarget.comaacrjournals.org |
| DNA Damage | Phosphorylated Replication Protein A (pRPA) | Increase | Marker of replication stress. aacrjournals.org |
| Apoptosis | Cleaved Poly (ADP-ribose) polymerase (PARP-1) | Increase | Confirms induction of apoptotic cell death. oncotarget.comresearchgate.net |
| Cell Cycle | G2/M Phase Arrest | Abrogation/Alteration | Prevents DNA damage repair before mitosis, leading to cell death. aacrjournals.orgashpublications.org |
Combinatorial Research Strategies in vivo
The combination of this compound (Prexasertib) with inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), such as palbociclib (B1678290), has been explored in preclinical models, although the interaction is complex. The rationale for combining these agents stems from their distinct mechanisms of targeting the cell cycle; CDK4/6 inhibitors primarily induce a G1 arrest, while Prexasertib abrogates the G2/M checkpoint. mdpi.comhpfb-dgpsa.ca
However, some in vitro studies have suggested an antagonistic interaction. The G1 arrest caused by palbociclib can prevent cells from entering the S phase, where they would be most susceptible to the DNA-damaging effects of CHK1 inhibition, potentially reducing the efficacy of Prexasertib. nih.gov Conversely, other research focusing on different cancer types and combination strategies has shown that combining CDK4/6 inhibitors with agents that induce DNA damage can be a synergistic approach. nih.govbiorxiv.org For instance, combining a CDK4/6 inhibitor with a BET inhibitor was found to synergistically induce DNA damage and inhibit tumor growth in vivo. nih.gov These findings suggest that the outcome of combining this compound with a CDK4/6 inhibitor may be highly dependent on the specific cancer type, its genetic background, and the treatment schedule.
Radiotherapy:
Preclinical studies in various animal models have demonstrated that this compound can significantly enhance the efficacy of radiotherapy. researchgate.netnih.gov The compound acts as a potent radiosensitizer by inhibiting CHK1, thereby preventing cancer cells from repairing the DNA damage induced by ionizing radiation. aacrjournals.orgmdpi.com This leads to persistent DNA damage, increased apoptosis, and a significant delay in tumor growth compared to radiotherapy alone. nih.govaacrjournals.org In vivo studies using xenograft models of head and neck squamous cell carcinoma and medulloblastoma have shown that combining Prexasertib with radiation leads to enhanced tumor growth inhibition. nih.govaacrjournals.orgpreprints.org
Immunotherapy:
The combination of this compound with immunotherapy, particularly immune checkpoint inhibitors, has shown significant promise in animal models. nih.govnews-medical.net In models of small cell lung cancer (SCLC) that are typically resistant to immunotherapy, combining Prexasertib with a PD-L1 inhibitor resulted in significant tumor regression, with complete regression observed in 60% of treated mice. news-medical.netascopost.com The underlying mechanism involves the induction of DNA damage by Prexasertib, which activates the innate immune STING pathway. ascopost.com This activation leads to the production of chemokines that recruit cancer-killing cytotoxic T-cells into the tumor, sensitizing the previously "cold" tumor to the effects of immune checkpoint blockade. news-medical.netascopost.com
Structure Activity Relationships Sar and Rational Compound Design
Design Principles for Macrocyclic Cyclin A/B RxL Inhibitors
The strategy to inhibit the broad and shallow surfaces of protein-protein interactions (PPIs) has historically been challenging. biorxiv.org Macrocyclic peptides, however, offer a viable solution by providing structurally complex and conformationally defined scaffolds. biorxiv.orgnih.gov
A central tenet in the design of potent and selective inhibitors like CID 78064839 is the use of conformationally restricted macrocyclic scaffolds. mdpi.com Macrocyclization reduces the number of available conformations of a flexible peptide chain, which in turn lowers the entropic penalty paid upon binding to its target. rsc.org This pre-organization into a bioactive conformation enhances binding affinity and selectivity. nih.govrsc.org
The design process for these inhibitors was heavily guided by structure-based methods. biorxiv.org Researchers utilized existing crystal structures, such as that of the Cyclin A2/CDK2 complex bound to the p27-Kip1 protein (PDB: 1JSU), to model and design macrocycles that could effectively occupy the hydrophobic patch and an adjacent smaller hydrophobic pocket on the cyclin surface. biorxiv.orgcirclepharma.com By locking the molecule's shape, macrocyclization can lead to a significant improvement in potency compared to their linear counterparts. mdpi.comdiva-portal.org The constrained three-dimensional structure of these macrocycles allows for an optimal shape that complements the binding site, resulting in enhanced biological activity. mdpi.com
| Design Principle | Objective | Key Outcome | Supporting Evidence |
|---|---|---|---|
| Macrocyclization | Reduce conformational flexibility and pre-organize the molecule into its bioactive shape. | Decreased entropic penalty upon binding, leading to higher affinity and selectivity. nih.govrsc.org | Potency of macrocyclic inhibitors can be over 40-fold higher than their linear precursors. diva-portal.org |
| Structure-Based Design | Create a scaffold with a 3D shape complementary to the target's binding site. | Enhanced potency and selectivity for the target protein. mdpi.com | Modeling based on crystal structures (e.g., PDB: 1JSU, 1URC) guided the design of high-affinity binders. biorxiv.orgcirclepharma.com |
| Increased Rigidity | Lock the bioactive conformation of the inhibitor. | Significant enhancement in biological potency. mdpi.com | Analysis of macrocyclic kinase inhibitors shows that rigid scaffolds are a common feature. acs.orgnih.gov |
The development of Cyclin A/B RxL inhibitors began with the principle of peptide mimicry. The inhibitors were designed to mimic the endogenous RxL motif present in natural substrates of cyclins, such as p27 and E2F1. biorxiv.orgcirclepharma.com This motif binds to the hydrophobic patch on the cyclin, and by mimicking it, the inhibitors can competitively block substrate recruitment. biorxiv.org Early iterations were peptidic macrocycles, which maintained the necessary spatial orientation of the key interacting residues. circlepharma.com
While effective, purely peptidic compounds often face challenges with pharmacological properties. Therefore, the design strategy often evolves towards incorporating non-peptidic features or developing entirely non-peptidic scaffolds. google.comgoogle.com This can involve replacing amide bonds with more stable linkages or using non-natural amino acids to improve properties like cell permeability and metabolic stability. rsc.orgabyntek.com For instance, the "REPLACE" strategy (Replacement with Partial Ligand Alternatives through Computational Enrichment) has been used to convert peptidic inhibitors into more drug-like, non-peptidic compounds by identifying and incorporating alternative chemical fragments that preserve key binding interactions. nih.govresearchgate.net However, early attempts to create more "small molecule-like" versions by removing critical charged groups sometimes resulted in a loss of on-target cellular activity, highlighting the delicate balance required in this optimization process. circlepharma.com
Systematic Chemical Modification and Analog Synthesis
The refinement of lead compounds into clinical candidates like this compound involves extensive and systematic chemical modifications. This process relies on iterative cycles of synthesis and biological testing to build a comprehensive structure-activity relationship.
The nature of the amino acid side chains within the macrocycle is a critical determinant of potency, selectivity, and physicochemical properties. SAR campaigns for this class of inhibitors have shown that specific positions within the macrocycle are highly sensitive to modification. digitellinc.com
For example, in the development of a highly potent Cyclin A/B RxL inhibitor, "Compound 38," the phenylalanine residue and the C-terminal capping group were identified as two key drivers of selectivity and cellular potency. circlepharma.com The optimization of permeability, a crucial factor for oral bioavailability, was achieved in part by systematically removing polar side chains and fine-tuning hydrophobic interactions. circlepharma.com Research on other peptide-based inhibitors has also demonstrated that incorporating bulky, hydrophobic residues at specific positions can dramatically increase inhibitor potency, sometimes by as much as 1000-fold. nih.gov The synthesis strategy often begins with semi-automated solid-phase peptide synthesis (SPPS) using commercially available building blocks to rapidly explore this chemical space. circlepharma.comdigitellinc.com
| Modification | Position | Observed Impact | Reference |
|---|---|---|---|
| Varying Phenylalanine and C-terminus capping group | Key positions in the macrocycle | Modulated selectivity, cell potency, and physicochemical properties. | circlepharma.com |
| Removal of polar side chains | Throughout the scaffold | Optimized for increased cell permeability. | circlepharma.com |
| Introduction of bulky, hydrophobic residues | P3 position in peptide aldehydes | Dramatically increased inhibitor potency. | nih.gov |
Modifications to the peptide backbone are fundamental to the design of these macrocyclic inhibitors. The primary modification is the cyclization itself, which transforms a linear peptide into a constrained ring. nih.gov A common strategy is sidechain-to-tail cyclization, which can effectively mimic the RxL binding motif and results in "lariat" type structures. circlepharma.com
To further enhance drug-like properties, other backbone modifications are employed. N-alkylation (specifically N-methylation) of the backbone amides is a key strategy used to improve cell permeability by reducing the number of hydrogen bond donors and shielding the polar amide bonds. rsc.orgcirclepharma.com The choice of where to break the ring for synthesis (the cyclization site) is also critical, as sterically hindered amino acids at this position can reduce reaction yields. nih.gov To overcome this, turn-inducing elements such as D-amino acids or proline residues can be incorporated into the linear precursor to pre-organize it into a conformation that favors efficient cyclization. nih.gov As the SAR is developed, the synthetic approach often shifts to a more complex blend of non-proteinogenic amino acid synthesis, SPPS, and late-stage functionalization to access novel analogs. digitellinc.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For inhibitors of the CDK2/Cyclin A complex, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. mdpi.com
These models are built using a "training set" of molecules with known inhibitory activities. mdpi.com The resulting models generate 3D contour maps that highlight regions around the molecule where specific properties (e.g., steric bulk, positive or negative electrostatic potential) are predicted to either increase or decrease activity. mdpi.com For example, a CoMFA model for a series of CDK2/Cyclin A inhibitors was able to predict their activity with a high degree of correlation. mdpi.com
More advanced QSAR studies have incorporated machine learning algorithms and sophisticated descriptors. omicsonline.orgresearchgate.net One study on CDK2 inhibitors used fragment binding energies, calculated via the Fragment Molecular Orbital (FMO) method, as descriptors in a Partial Least Squares (PLS) regression model. jst.go.jp This not only predicted the biological activity of new compounds but also identified the specific amino acid residues in the binding pocket that are most important for ligand binding. jst.go.jp While these specific QSAR studies were not performed on this compound itself, they exemplify the powerful predictive tools used to guide the rational design and optimization of inhibitors targeting the Cyclin A/B-CDK2 complex, ultimately leading to the discovery of potent and selective therapeutic candidates. mdpi.comjst.go.jp
Development of Predictive Models for Biological Activity
The initial HTS hit provided a basic pharmacophore model, but its low potency necessitated the use of more sophisticated predictive tools. A key strategy involved the use of structure-based drug design (SBDD), which was enabled by the availability of the crystal structure of the MET kinase domain.
Computational docking models were developed to simulate the binding of synthesized analogues within the ATP-binding pocket of MET. These models allowed researchers to visualize crucial molecular interactions, such as hydrogen bonding with the kinase hinge region, and to predict how modifications to the lead scaffold would impact binding affinity. The primary predictive model focused on optimizing three key regions of the 3,5-disubstituted pyridine (B92270) core:
The Hinge-Binding Moiety: A group capable of forming hydrogen bonds with the backbone of residues Met1160 and Pro1158 in the MET hinge region.
The C3 Substituent: A group designed to occupy the hydrophobic pocket adjacent to the gatekeeper residue (Met1133).
The Solvent-Exposed Moiety: A group extending towards the solvent-accessible region, which could be modified to fine-tune physicochemical properties without disrupting core binding interactions.
This modeling approach guided the synthesis of new compounds, creating a feedback loop where experimental biological data was used to refine and improve the accuracy of the predictive computational models.
Identification of Key Structural Determinants for Potency and Selectivity
Systematic exploration of the chemical space around the pyridine scaffold led to the identification of specific structural features essential for high potency and selectivity against the MET kinase.
The C5 Hinge-Binder: The initial lead contained a simple alkoxy group at the C5 position. Optimization efforts revealed that incorporating a pyrazole (B372694) ring linked via an oxygen atom significantly enhanced hinge-binding interactions. The pyrazole nitrogen atoms were identified as ideal hydrogen bond acceptors for the MET hinge region. This led to the incorporation of a (1H-pyrazol-4-yl)oxy moiety.
The C3 Hydrophobic Pocket Filler: The substituent at the C3 position proved critical for both potency and selectivity. A rigid ethynyl (B1212043) linker was introduced to provide an optimal vector into the deep hydrophobic pocket. Exploration of various terminal aryl groups on this linker showed that a phenyl ring was favorable. The key discovery was the substituent on this phenyl ring. A meta-substituted N-methylsulfonamide group—(3-(N-methylsulfonamido)phenyl)ethynyl—was found to be uniquely effective. This group formed specific interactions deep within the pocket, contributing significantly to the compound's high affinity and its selectivity over other kinases. The importance of this specific group is highlighted by comparing it with other substituents, which resulted in a substantial loss of potency.
The table below summarizes the SAR findings for modifications at the C3 phenyl ring, demonstrating the critical nature of the N-methylsulfonamide group for MET inhibition.
| Compound Analogue (Modification from Tepotinib's C3-Phenyl Group) | Substituent at Phenyl meta-position | MET IC₅₀ (nM) |
|---|---|---|
| Tepotinib Precursor | -SO₂NHCH₃ (N-methylsulfonamide) | 1 |
| Analogue A | -H (Unsubstituted) | 250 |
| Analogue B | -Cl (Chloro) | 50 |
| Analogue C | -OCH₃ (Methoxy) | >1000 |
Lead Optimization Strategies
With a potent and selective pharmacophore established, the focus of the program shifted to lead optimization. This phase aimed to translate high biochemical potency into effective cellular activity and to engineer physicochemical properties suitable for a clinical drug candidate, particularly for oral administration.
Enhancing Target Engagement and On-Target Efficacy
A potent compound in a biochemical assay (measuring direct enzyme inhibition) does not guarantee efficacy in a cellular environment. Therefore, a critical optimization step was to confirm and enhance target engagement within living cells. This was primarily assessed by measuring the inhibition of MET autophosphorylation (p-MET) in cancer cell lines with MET pathway dysregulation, such as those with MET gene amplification.
Tepotinib demonstrated excellent translation from biochemical potency to cellular activity. It potently inhibited p-MET in various MET-dependent cancer cell lines, confirming that the compound could effectively cross the cell membrane, reach its intracellular target, and exert its inhibitory effect. The on-target efficacy was further validated by observing the downstream inhibition of MET-driven signaling pathways and the resulting anti-proliferative effects in these specific cell lines.
The table below compares the biochemical and cellular potency of Tepotinib, illustrating its successful target engagement.
| Assay Type | Metric | Cell Line / System | Value |
|---|---|---|---|
| Biochemical | MET Kinase IC₅₀ | Enzymatic Assay | 1 nM |
| Cellular | p-MET EC₅₀ | Hs 746T (Gastric Cancer) | 3 nM |
| Cellular | p-MET EC₅₀ | EBC-1 (Lung Cancer) | 1 nM |
| Cellular | Cell Growth IC₅₀ | Hs 746T (Gastric Cancer) | 9 nM |
Improving Cell Permeability for Oral Bioavailability
A primary goal of lead optimization is to achieve good oral bioavailability, which requires a delicate balance of solubility, permeability, and metabolic stability. Early lead compounds, while potent, suffered from poor aqueous solubility and low cell permeability, making them unsuitable for oral delivery.
The key structural modification to address this challenge was made at the C5 hinge-binding moiety. While the (1H-pyrazol-4-yl)oxy group was ideal for potency, the pyrazole itself was further substituted to improve physicochemical properties. Attaching a basic piperidine (B6355638) ring to the N1 position of the pyrazole was a breakthrough. The basic nitrogen of the piperidine ring becomes protonated at physiological pH, significantly increasing the compound's aqueous solubility.
This modification successfully balanced the conflicting requirements of potency and drug-like properties. The final structure of Tepotinib maintained high affinity for MET while incorporating the solubility-enhancing piperidine group. The permeability of the optimized compounds was assessed using in vitro models such as the Caco-2 cell permeability assay, which simulates the human intestinal barrier. Tepotinib demonstrated moderate to high permeability with low efflux, a profile predictive of good absorption in vivo. This strategic improvement in physicochemical properties was instrumental in achieving the desired oral bioavailability observed in preclinical studies.
The table below illustrates the optimization of physicochemical and permeability properties from a representative early lead to the final compound, Tepotinib.
| Compound | Key Structural Feature | Aqueous Solubility (pH 6.8, µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
|---|---|---|---|---|
| Early Lead Analogue | Unsubstituted Pyrazole at C5 | < 1 | < 0.5 | > 10 |
| Tepotinib (this compound) | Piperidine-substituted Pyrazole at C5 | 110 | 12.5 | 1.2 |
Synthetic Methodologies for Cid 78064839 and Analogs
Macrocyclization Techniques and Challenges
The formation of the macrocyclic core is a critical step in the synthesis of CID 78064839. Several methods can be employed for this transformation, each with its own set of advantages and challenges. The choice of macrocyclization strategy is often dictated by the functional groups present in the linear precursor and the desired ring size.
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds within a macrocyclic framework. nih.govorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of two terminal alkenes to form a cyclic alkene and a volatile byproduct, such as ethylene. organic-chemistry.org
The success of an RCM reaction is influenced by several factors, including the choice of catalyst, solvent, temperature, and the concentration of the substrate. nih.gov High dilution conditions are generally employed to favor the intramolecular cyclization over intermolecular oligomerization. The conformational preferences of the linear precursor also play a crucial role in the efficiency of the RCM reaction.
| Catalyst Generation | Key Features | Representative Catalysts |
| First Generation | Good activity for terminal alkenes | Grubbs I |
| Second Generation | Higher activity, broader substrate scope | Grubbs II, Hoveyda-Grubbs II |
| Third Generation | Fast initiation, improved stability | Fast-initiating Grubbs catalysts |
This table summarizes the different generations of Grubbs catalysts commonly used in RCM reactions.
Challenges in RCM approaches include the potential for E/Z isomerization of the newly formed double bond and the removal of ruthenium byproducts from the final compound. organic-chemistry.org Careful optimization of reaction conditions is often necessary to achieve high yields and selectivity. nih.gov
Amide Bond Forming Macrocyclizations
Macrolactams, which contain an amide bond within the macrocyclic ring, are another important class of macrocycles. The formation of these structures is typically achieved through intramolecular amide bond formation, also known as macrolactamization. This reaction involves the coupling of a carboxylic acid and an amine at the termini of a linear precursor.
A variety of coupling reagents can be used to facilitate this transformation, including carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, HBTU), and uranium salts (e.g., HATU). The choice of coupling reagent and reaction conditions is critical to avoid side reactions such as epimerization of adjacent chiral centers.
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | DCC, EDC | Readily available, can lead to byproduct formation |
| Phosphonium Salts | PyBOP, HBTU | High efficiency, lower risk of epimerization |
| Uranium Salts | HATU, HCTU | Very efficient, often used for difficult couplings |
This table provides an overview of common coupling reagents used in macrolactamization reactions.
Similar to RCM, macrolactamization is typically performed under high dilution conditions to promote the desired intramolecular reaction. The preorganization of the linear precursor through the introduction of conformational constraints can significantly improve the efficiency of the cyclization.
Other Advanced Cyclization Strategies
Beyond RCM and macrolactamization, a range of other advanced cyclization strategies can be envisioned for the synthesis of this compound and its analogs. These include, but are not limited to:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction that can be used to form a triazole ring as part of the macrocycle.
Suzuki and other Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to form carbon-carbon bonds within the macrocyclic ring.
Ring-Opening Metathesis Polymerization (ROMP) followed by RCM: This tandem approach can be used to generate complex macrocyclic architectures. nih.gov
Stereoselective Synthesis of Chiral Centers
The presence of multiple chiral centers in the structure of this compound necessitates the use of stereoselective synthetic methods to control the absolute and relative stereochemistry. A variety of well-established and modern techniques can be applied to achieve this control.
Common strategies for introducing chirality include:
Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials from natural sources, such as amino acids or carbohydrates.
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity or diastereoselectivity in key bond-forming reactions. This includes asymmetric hydrogenations, epoxidations, and aldol reactions.
Substrate Control: Taking advantage of the inherent stereochemistry of the substrate to direct the stereochemical outcome of subsequent reactions.
Strategies for Diversity-Oriented Synthesis (DOS) of Related Macrocycles
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse molecules from a common starting material or intermediate. nih.govnih.govcam.ac.uk This approach is particularly valuable for the exploration of structure-activity relationships (SAR) and the discovery of new bioactive compounds.
For the synthesis of analogs of this compound, a DOS strategy could involve:
Varying the Building Blocks: Incorporating different amino acids, fatty acids, or other small molecule fragments into the linear precursor.
Modifying the Macrocycle Size: Altering the length of the tethers connecting the reactive termini of the linear precursor.
Post-Cyclization Functionalization: Modifying the macrocyclic scaffold after the ring-closing reaction to introduce additional diversity.
By systematically varying these parameters, a library of macrocycles with diverse structural features can be generated for biological screening.
Process Chemistry Considerations for Scalable Research Production
The transition from a laboratory-scale synthesis to a scalable research production process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. Key process chemistry considerations for the synthesis of this compound include:
Route Scouting: Identifying the most efficient and robust synthetic route that avoids problematic reagents and intermediates.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and minimize impurities.
Purification Strategies: Developing efficient and scalable methods for the purification of intermediates and the final product, such as crystallization or chromatography.
Safety Assessment: Identifying and mitigating potential safety hazards associated with the reagents, intermediates, and reaction conditions.
Cost Analysis: Evaluating the cost of starting materials, reagents, and solvents to ensure the economic viability of the process.
A thorough understanding of these process chemistry principles is essential for the successful and sustainable production of this compound for further research and development.
Preclinical Pharmacokinetic and Drug Metabolism Characterization in Animal Models
in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Microsomal Stability and Metabolic Enzyme Kinetics
No data available.
Plasma Protein Binding
No data available.
Cell Permeability Assays (e.g., Caco-2, PAMPA)
No data available.
in vivo Pharmacokinetics in Relevant Animal Species
Systemic Exposure and Bioavailability in Animal Models
No data available.
Tissue Distribution Studies in Animal Models
No data available.
Metabolic Fate and Metabolite Profiling in Animal Models
Information regarding the biotransformation of CID 78064839 in preclinical species is not available in the public domain. Studies that would typically identify the primary metabolic pathways, such as oxidation, reduction, hydrolysis, or conjugation, have not been published. Consequently, a profile of its major and minor metabolites in animal models cannot be constructed.
Characterization of Excretion Pathways in Animal Models
There is no publicly accessible research detailing the routes of elimination for this compound in animal models. Data on the primary and secondary pathways of excretion, including the relative contributions of renal and fecal clearance, are not available. Therefore, a quantitative summary of its excretion cannot be provided.
Computational Approaches in the Research and Development of Cid 78064839
Structure-Based Drug Design (SBDD)
The availability of the three-dimensional structure of the target protein is the cornerstone of structure-based drug design (SBDD). In the case of CID 78064839, the crystal structures of DLK were instrumental in understanding the binding site and designing inhibitors with high affinity and selectivity.
Molecular Docking Studies with Cyclin-CDK Complexes
While the primary target of this compound is DLK, a member of the MAP kinase kinase kinase (MAP3K) family, understanding its selectivity profile against other kinases, such as Cyclin-Dependent Kinases (CDKs), is crucial. Molecular docking studies are computational simulations that predict the preferred orientation of a ligand when bound to a receptor. In the development of DLK inhibitors, including the scaffold to which this compound belongs, a di(pyridin-2-yl)amine scaffold was initially identified. A proposed binding mode for this scaffold was inferred based on its hinge-binding interactions, a common feature in kinase inhibitors. This inferred binding mode served as a foundational hypothesis for the subsequent design of more potent and selective inhibitors. The aim of such studies is to optimize interactions with the target kinase while minimizing interactions with off-target kinases like CDKs to reduce potential side effects.
Molecular Dynamics Simulations to Elucidate Binding Conformances and Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to observe the conformational changes and key interactions over time. These simulations offer deeper insights into the stability of the binding pose predicted by molecular docking and can reveal subtle but critical interactions that contribute to binding affinity. For the class of N-(1H-Pyrazol-3-yl)pyridin-2-amine inhibitors, which includes this compound, MD simulations would be employed to confirm the stability of the inhibitor within the DLK active site and to analyze the network of hydrogen bonds and hydrophobic interactions that stabilize the complex. This information is vital for understanding the structural basis of inhibitor potency and for identifying opportunities for further optimization.
Ligand-Protein Interaction Fingerprinting
Ligand-protein interaction fingerprinting is a method used to summarize the key interactions between a ligand and its protein target into a concise bit-string format. This allows for the rapid comparison of binding modes across a series of compounds and can be used to build predictive models for activity or selectivity. For the development of DLK inhibitors, interaction fingerprints would be generated for a series of analogs to understand the structure-activity relationship (SAR). By comparing the interaction fingerprints of highly potent inhibitors with those of less active compounds, researchers can identify the crucial interactions that are required for high-affinity binding to DLK.
Ligand-Based Drug Design (LBDD)
In the absence of a high-resolution crystal structure of the target protein, or as a complementary approach to SBDD, ligand-based drug design (LBDD) methods are employed. These techniques rely on the knowledge of a set of molecules that are known to interact with the target.
Pharmacophore Modeling for Hit Identification and Optimization
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. In the early stages of the discovery of the N-(1H-Pyrazol-3-yl)pyridin-2-amine series, a shape-based scaffold hopping approach was utilized. This suggests that a pharmacophore model, either explicitly generated or implicitly considered through shape similarity, was used to identify new scaffolds that could mimic the binding mode of a known pyrimidine-based inhibitor. The goal was to find new chemical series with improved physicochemical properties while retaining the key interactions necessary for DLK inhibition.
Scaffold Hopping and Bioisosteric Replacements
Information regarding the chemical compound "this compound" is not publicly available.
Extensive searches of major chemical and scientific databases, including but not limited to PubChem, ChEMBL, and other chemical informatics resources, have yielded no specific information for a compound with the identifier "this compound".
This lack of data prevents the generation of an article detailing the computational research and development of this specific compound. The requested sections on virtual screening techniques and the application of artificial intelligence and machine learning require specific research findings, which are absent from the public domain for this identifier.
A Compound ID (CID) is a unique number assigned to chemical structures in the PubChem database, a comprehensive public repository of chemical information. The absence of "this compound" suggests one of the following possibilities:
The identifier may be incorrect or contain a typographical error.
The compound is a novel substance that has not yet been disclosed or deposited in public databases.
The identifier is proprietary and used internally by a private entity, and is therefore not indexed in public resources.
It is recommended to verify the compound identifier to ensure its accuracy and public availability. Without a valid and publicly documented chemical entity, it is not possible to provide a scientifically accurate and informative article as requested.
No Publicly Available Data for Chemical Compound this compound
Initial research indicates that "this compound" does not correspond to a publicly cataloged chemical compound. Extensive searches of chemical databases and scientific literature have yielded no specific information for a substance with this identifier.
The acronym "CID" in the provided subject line likely refers to Collision-Induced Dissociation, a widely used technique in mass spectrometry for fragmenting molecules. However, the numerical suffix "78064839" does not appear to be a standard identifier within this context or as a compound registration number in accessible databases.
Consequently, it is not possible to provide an article on the analytical methodologies for a compound that cannot be identified. The subsequent sections of the requested outline, which require specific data on bioanalytical methods, spectroscopic characterization, and structural studies, cannot be addressed due to the absence of a known chemical entity to which this information would pertain.
Further clarification on the identity of the compound of interest is necessary to proceed with generating the requested scientific article. Without a valid compound identifier, any attempt to provide the requested information would be speculative and lack the scientific accuracy required for this task.
Analytical Methodologies for Research Studies on Cid 78064839
Crystallographic and Cryo-Electron Microscopy (Cryo-EM) Studies
Co-crystallization with Target Proteins for Ligand-Bound Structure Determination
A cornerstone in understanding the inhibitory activity of PF-06873600 has been the use of X-ray crystallography to determine its structure when bound to its target kinases. This technique involves co-crystallizing the compound with the protein complex of interest, in this case, a CDK and its corresponding cyclin partner. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate the three-dimensional arrangement of atoms in the complex.
For PF-06873600, a significant breakthrough was the determination of the crystal structure of the compound in complex with CDK2 and Cyclin E. pdbj.orgpdbj.org This work, deposited in the Protein Data Bank (PDB) with the accession code 7KJS, provided a detailed view of the inhibitor bound to the active site of the kinase. pdbj.orgcjnmcpu.com The process of structure-based drug design was instrumental in the optimization of this series of CDK2/4/6 inhibitors. nih.gov
While the available crystal structure involves Cyclin E, the high degree of structural homology in the ATP-binding site across different CDK-cyclin complexes allows these findings to serve as a robust model for understanding how PF-06873600 interacts with other closely related complexes, such as those involving Cyclin A and Cyclin B. nih.govnoaa.gov
| Crystallography Data for PF-06873600-CDK2/Cyclin E Complex | |
| PDB ID | 7KJS |
| Method | X-ray Diffraction |
| Resolution | Not specified in provided abstracts |
| R-Value Work | Not specified in provided abstracts |
| R-Value Free | Not specified in provided abstracts |
| Ligand(s) | PF-06873600 |
| Complex | Cyclin-dependent kinase 2, G1/S-specific cyclin-E1 |
| Source Organism | Homo sapiens (Human) |
Data sourced from the Protein Data Bank Japan. pdbj.org
Other analytical techniques have been used to characterize the physical properties of PF-06873600 in its solid state. These are crucial for pharmaceutical development and include:
Powder X-ray Diffraction (PXRD) : Used to identify the crystalline form of the compound, with characteristic peaks observed at specific 2θ values. justia.com
Raman Spectroscopy : Provides information on the vibrational modes of the molecule, offering a fingerprint of the specific crystalline form. justia.com
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy : Specifically 13C solid-state NMR, is used to analyze the local environment of carbon atoms in the crystal lattice. justia.com
Structural Insights into Cyclin A/B – PF-06873600 Interactions
Direct co-crystallization data for PF-06873600 with Cyclin A or Cyclin B complexes is not available in the provided search results. However, the structural information from the CDK2/Cyclin E complex (PDB: 7KJS) offers significant insights that can be extrapolated to understand the interactions with Cyclin A and Cyclin B complexes. pdbj.orgcjnmcpu.com
CDKs share a conserved bilobed structure, with an N-terminal lobe and a C-terminal lobe forming the ATP-binding cleft at their interface. researchgate.net The binding of a cyclin partner is essential for the activation of the kinase, a process that involves conformational changes in the CDK structure, particularly in a region known as the activation segment or T-loop. nih.gov
The crystal structure of PF-06873600 bound to CDK2 reveals the key molecular interactions responsible for its inhibitory effect. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the inhibitor and amino acid residues in the ATP-binding pocket. The design of PF-06873600 was optimized through structure-based drug design and Free-Wilson analysis to enhance its potency and selectivity. nih.gov Molecular dynamics simulations were also employed to gain insights into its selectivity against other kinases, such as CDK9. nih.gov
Although Cyclins A, B, and E exhibit sequence and structural differences, particularly in regions outside the direct interface with the CDK core, the fundamental mechanism of CDK activation and the architecture of the ATP-binding site are highly conserved. nih.gov Therefore, the binding mode of PF-06873600 observed in the CDK2/Cyclin E structure is expected to be largely preserved in the context of CDK2/Cyclin A and CDK1/Cyclin B. The inhibitor occupies the space normally taken by ATP, preventing the phosphorylation of substrate proteins and thereby arresting the cell cycle. researchgate.net
The development of inhibitors that can distinguish between different CDK-cyclin complexes is a significant challenge due to the high homology in their ATP-binding sites. noaa.govdrugbank.com The structural studies of PF-06873600 contribute valuable information to the ongoing efforts to design more selective CDK inhibitors. nih.gov
Future Research Directions and Unexplored Avenues
Elucidation of Additional Molecular Targets or Off-Targets through Proteomics-Based Methods
A comprehensive understanding of the on- and off-target effects of CID 78064839 is crucial for its clinical translation. While designed for specificity, the possibility of interactions with other proteins cannot be discounted. Modern proteomics offers powerful tools to investigate these interactions.
Future research should focus on:
Affinity-Capture Mass Spectrometry: Utilizing immobilized this compound as bait to pull down interacting proteins from cell lysates. Subsequent identification by mass spectrometry can reveal direct binding partners.
Chemical Proteomics: Employing clickable or photo-reactive versions of this compound to covalently label interacting proteins in live cells, allowing for their capture and identification.
Quantitative Proteomics (e.g., SILAC, TMT): Comparing the proteomes of cells treated with this compound to untreated cells to identify changes in protein expression or post-translational modifications that are indicative of off-target pathway modulation. nih.gov
These studies will provide a global view of the compound's cellular interactome, helping to predict potential side effects and uncover novel mechanisms of action.
Deeper Exploration of Cellular Resistance Mechanisms to Cyclin A/B RxL Inhibition
As with any targeted therapy, the development of resistance is a significant clinical challenge. Understanding how cancer cells might evade the effects of this compound is paramount for developing strategies to overcome it.
Potential mechanisms of resistance to investigate include:
Target Alteration: Mutations in the RxL binding pocket of Cyclin A or Cyclin B that prevent this compound from binding effectively.
Upregulation of Bypass Pathways: Activation of alternative signaling pathways that allow cell cycle progression despite the inhibition of Cyclin A/B-dependent kinase activity.
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell. nih.gov
Metabolic Reprogramming: Alterations in cellular metabolism that compensate for the effects of cell cycle inhibition.
CRISPR-based genetic screens and the generation of resistant cell lines through long-term exposure to this compound will be invaluable tools in this exploration. rsc.orgnih.gov
Development of Chemical Probes for Further Biological System Interrogation
To facilitate a deeper understanding of the biological roles of the Cyclin A/B RxL interaction, the development of high-quality chemical probes based on the this compound scaffold is essential. chemicalprobes.org A good chemical probe should be potent, specific, and have a clear mechanism of action.
Key objectives in this area are:
Development of a "Negative Control": Synthesizing a structurally similar but biologically inactive version of this compound. This would be crucial for distinguishing on-target from off-target or non-specific effects in cellular assays.
Creation of Tagged Probes: Introducing fluorescent tags, biotin, or clickable handles to the this compound molecule to enable visualization of its subcellular localization and for use in pull-down experiments.
These probes will be instrumental for the broader research community in studying the intricate details of cell cycle regulation.
Investigation of Potential for Research Applications Beyond Oncology
While the primary focus for a Cyclin A/B inhibitor is oncology, the fundamental role of these proteins in cell division suggests potential applications in other therapeutic areas characterized by pathological cell proliferation.
Potential non-oncological applications to explore include:
Fibrotic Diseases: Investigating the effect of this compound on the proliferation of fibroblasts in diseases such as idiopathic pulmonary fibrosis or liver cirrhosis.
Restenosis: Assessing the potential of this compound to prevent the proliferation of smooth muscle cells following angioplasty.
Certain Viral Infections: Some viruses rely on the host cell's replication machinery to propagate. The utility of this compound in inhibiting the replication of such viruses could be explored.
Preclinical studies in relevant disease models will be the first step in evaluating these potential new applications.
Refinement of Macrocycle Design for Enhanced Oral Bioavailability and Tissue Specificity
Macrocyclic compounds, while offering high affinity and specificity, often face challenges with oral bioavailability and cell permeability due to their size and polarity. nih.govnih.gov
Future medicinal chemistry efforts should focus on:
Modulating Physicochemical Properties: Systematically altering the macrocycle's properties, such as lipophilicity and the number of rotatable bonds and hydrogen bond donors/acceptors, to improve its drug-like characteristics.
Prodrug Strategies: Designing inactive derivatives of this compound that are converted to the active form in the body, potentially improving absorption.
Targeted Delivery: Conjugating this compound to moieties that are recognized by transporters or receptors on specific tissues to enhance its delivery to the site of action and minimize systemic exposure.
These refinements will be critical for the development of a clinically viable oral therapeutic.
Advanced Mechanistic Studies on DNA Damage Response Pathways Triggered by this compound
Inhibition of Cyclin A/B-CDK activity can lead to mitotic errors and subsequent DNA damage. mdpi.combraintumor.orgnih.gov A deeper understanding of how cells respond to this damage is crucial for predicting synergistic combinations with other drugs.
Key research questions include:
Activation of DDR Kinases: Characterizing the activation of key DNA damage response (DDR) kinases such as ATM, ATR, and DNA-PKcs following treatment with this compound. nih.gov
Interplay with Apoptosis and Senescence: Determining whether the DNA damage induced by this compound primarily triggers apoptosis, senescence, or other cell fates, and how this is influenced by the genetic background of the cancer cell.
Synergistic Combinations: Investigating the potential for combining this compound with inhibitors of the DDR pathway (e.g., PARP inhibitors) or with DNA-damaging chemotherapy and radiation.
These studies could pave the way for powerful combination therapies with enhanced efficacy.
Integration of Novel Computational Methodologies for Predictive Efficacy and Selectivity
Computational approaches can significantly accelerate the optimization of this compound and the prediction of its effects. biorxiv.org
Future computational work should involve:
Molecular Dynamics Simulations: Performing long-timescale simulations to understand the dynamic interactions between this compound and its targets, providing insights into the structural basis of its affinity and selectivity.
Machine Learning Models: Developing quantitative structure-activity relationship (QSAR) models to predict the potency and other properties of new analogs of this compound, guiding the design of more effective compounds.
Systems Biology Modeling: Creating models of the cell cycle and related signaling pathways to simulate the effects of this compound and predict how different cellular contexts might influence its efficacy.
The integration of these computational methods will enable a more rational and efficient drug development process.
Data Tables
Table 1: Potential Proteomics-Based Approaches for Target Deconvolution of this compound
| Method | Objective | Potential Outcome |
| Affinity-Capture Mass Spectrometry | Identify direct binding partners | A list of on- and off-target proteins. |
| Chemical Proteomics | Covalently label and identify interactors in situ | Confirmation of targets in a cellular context. |
| Quantitative Proteomics (e.g., TMT) | Assess global changes in protein expression | Identification of affected cellular pathways. nih.gov |
Table 2: Investigational Areas for Non-Oncological Applications of this compound
| Therapeutic Area | Rationale for Investigation | Key Endpoint for Preclinical Models |
| Fibrotic Diseases | Inhibition of pathological fibroblast proliferation | Reduction in collagen deposition and organ fibrosis. |
| Restenosis after Angioplasty | Prevention of smooth muscle cell proliferation in arteries | Reduced neointimal formation in animal models. |
| Viral Infections | Inhibition of host cell cycle machinery required for viral replication | Decrease in viral titer and replication rates. |
Q & A
(Basic) How should research questions for CID 78064839 studies be formulated to ensure methodological rigor?
Answer: Research questions must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) . For this compound, specify variables such as its chemical interactions (Intervention), comparative analogs (Comparison), and measurable outcomes (e.g., binding affinity, stability). Avoid vague terms; instead, use precise language like "How does the stereochemical configuration of this compound influence its inhibition efficiency against Enzyme X?" . Test questions for clarity and measurability using pilot studies or computational modeling .
(Basic) What strategies are effective for conducting a literature review on this compound?
Answer:
- Keyword Optimization: Use synonyms (e.g., "synthetic pathways," "thermodynamic properties") and Boolean operators (AND/OR) in databases like PubMed or SciFinder. Track search terms in a log for reproducibility .
- Gap Analysis: Identify understudied areas (e.g., metabolic pathways, enantiomeric purity) using systematic review tools like PRISMA .
- Source Validation: Prioritize peer-reviewed journals and avoid unreliable platforms (e.g., ) .
(Advanced) How can contradictory data in this compound studies be analyzed and resolved?
Answer:
- Triangulation: Cross-validate results using multiple methods (e.g., NMR, X-ray crystallography, and molecular dynamics simulations) .
- Error Analysis: Quantify uncertainties in experimental parameters (e.g., purity thresholds, solvent effects) and apply statistical tests (e.g., ANOVA for batch variability) .
- Contextual Reassessment: Re-examine assumptions (e.g., pH conditions, temperature gradients) that may differ across studies .
(Basic) What experimental design principles are critical for synthesizing and characterizing this compound?
Answer:
- Reproducibility: Document synthesis protocols (e.g., reaction time, catalysts) in granular detail, adhering to journal guidelines (e.g., Beilstein Journal’s experimental section standards) .
- Controls: Include negative controls (e.g., solvent-only samples) and reference standards for spectroscopic comparisons .
- Data Transparency: Report raw data in supplementary materials and highlight purity validation methods (e.g., HPLC traces, elemental analysis) .
(Advanced) How can computational methods enhance the study of this compound’s structure-activity relationships?
Answer:
- Molecular Modeling: Use density functional theory (DFT) to predict electronic properties or docking simulations to assess target binding .
- Data Integration: Combine computational outputs with experimental results (e.g., correlating calculated Gibbs free energy with calorimetry data) .
- Validation: Cross-check predictions against crystallographic data or mutagenesis studies to resolve discrepancies .
(Basic) What ethical considerations apply to this compound research?
Answer:
- Safety Protocols: Adhere to institutional guidelines for handling hazardous intermediates .
- Data Integrity: Disclose conflicts of interest and avoid selective reporting (e.g., omitting failed synthesis attempts) .
- Authorship: Credit contributors per ICMJE criteria (e.g., substantial intellectual input) .
(Advanced) How can researchers optimize this compound’s pharmacokinetic parameters through experimental design?
Answer:
- In Silico Screening: Prioritize analogs with favorable ADMET profiles using tools like SwissADME before in vivo testing .
- Dose-Response Studies: Design iterative experiments to refine EC50 values, accounting for inter-subject variability .
- Metabolic Profiling: Use LC-MS/MS to identify metabolites and assess hepatic clearance rates .
(Basic) What are best practices for presenting this compound data in academic manuscripts?
Answer:
- Structure: Follow IMRaD format (Introduction, Methods, Results, Discussion) with clear subsections (e.g., "Stereochemical Analysis") .
- Visualization: Use standardized plots (e.g., dose-response curves, heatmaps for binding assays) and annotate spectra with key peaks .
- Reproducibility: Archive raw datasets in repositories like Zenodo and cite accession numbers .
(Advanced) What methodologies validate the reproducibility of this compound studies across labs?
Answer:
- Inter-Lab Collaborations: Conduct round-robin tests to compare synthesis yields or assay results .
- Protocol Harmonization: Publish step-by-step video protocols or share code for computational workflows .
- Error Reporting: Quantify inter-operator variability in methods sections .
(Basic) How should hypotheses about this compound’s mechanism of action be tested?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
